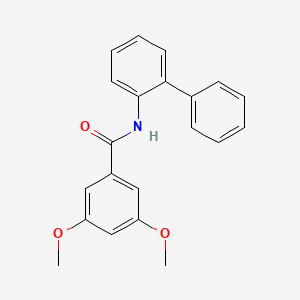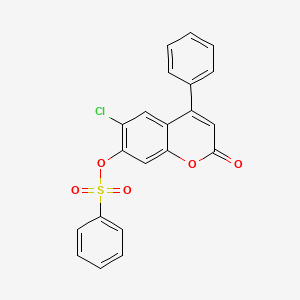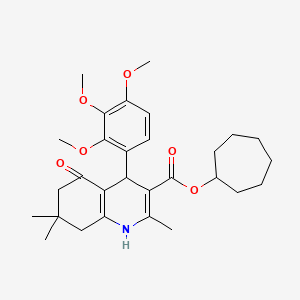![molecular formula C17H14BrClN2O2 B5215330 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B5215330.png)
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone, also known as BRQ, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. BRQ is a quinazolinone derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, including topoisomerases and protein kinases. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and protect against neurodegeneration. This compound has also been shown to modulate the immune system and may have a role in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. Moreover, this compound has been extensively studied, and its potential therapeutic applications have been well documented. However, there are also limitations to using this compound in lab experiments. It has been reported to have low solubility in water, which may limit its use in certain experiments. Moreover, the mechanism of action of this compound is not fully understood, which may limit its use in certain studies.
Future Directions
There are several future directions for 3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone research. One possible direction is to investigate the use of this compound in combination with other drugs for cancer therapy. Another direction is to investigate the use of this compound in the treatment of neurodegenerative diseases. Moreover, the mechanism of action of this compound needs to be further elucidated to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved properties.
In conclusion, this compound is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases. While there are limitations to using this compound in lab experiments, its potential therapeutic applications make it an important area of research for the future.
Synthesis Methods
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone can be synthesized through various methods, including the reaction of 2-bromo-4-chlorophenol with 3-chloropropylamine followed by cyclization with anthranilic acid. Another method involves the reaction of 2-bromo-4-chlorophenol with 3-(2-aminoethyl)indole followed by cyclization with phthalic anhydride. Both methods have been reported to yield this compound with high purity.
Scientific Research Applications
3-[3-(2-bromo-4-chlorophenoxy)propyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been reported to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Moreover, this compound has been shown to have neuroprotective effects and may have a role in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
3-[3-(2-bromo-4-chlorophenoxy)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-14-10-12(19)6-7-16(14)23-9-3-8-21-11-20-15-5-2-1-4-13(15)17(21)22/h1-2,4-7,10-11H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPIKNGEHMTOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-bromo-2-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B5215254.png)
![N-cyclopentyl-N'-[(3-methyl-3-oxetanyl)methyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5215266.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5215273.png)
![N-(2-chlorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5215284.png)
![N-[4-(benzoylamino)-2-chloro-5-methoxyphenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B5215290.png)

![5-{[3-(anilinosulfonyl)phenyl]sulfonyl}-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B5215302.png)


![ethyl 4-[(2-bromobenzyl)amino]-1-piperidinecarboxylate](/img/structure/B5215312.png)
![2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(3-nitrophenyl)ethanone hydrobromide](/img/structure/B5215316.png)
![N-benzyl-N-methyl-3-({[2-(1,3-thiazol-4-yl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5215326.png)
![4-[(2-hydroxyethyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5215337.png)
![N-(2,5-dimethylphenyl)-6-(4-morpholinyl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5215339.png)